molecular formula C20H30N4O2S B2711525 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine CAS No. 1396801-83-4

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine

Cat. No.: B2711525
CAS No.: 1396801-83-4
M. Wt: 390.55
InChI Key: KEYPDMNGOFOTJU-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a 3,5-dimethylpyrazole moiety and a phenylsulfonylpiperazine group. Pyrazole derivatives are recognized as pharmacologically important active scaffolds that possess a wide spectrum of biological activities . The presence of the pyrazole nucleus is a key structural feature in numerous therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and antidepressant drugs . Furthermore, pyrazole and pyrazoline derivatives have been extensively investigated as potent cannabinoid CB1 receptor antagonists, which represents a prominent area of research for this chemical class . The sulfonylpiperazine subunit is another common feature in bioactive molecules, often contributing to favorable physicochemical properties and molecular recognition. This specific combination of structural elements makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in organic synthesis, a building block for the development of novel chemical libraries, and a candidate for high-throughput screening in pharmacological assays to identify new therapeutic leads. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2S/c1-4-5-19-6-8-20(9-7-19)27(25,26)23-13-10-22(11-14-23)12-15-24-18(3)16-17(2)21-24/h6-9,16H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYPDMNGOFOTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a diketone with hydrazine under acidic or basic conditions.

    Alkylation: The pyrazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Piperazine Formation: The alkylated pyrazole is reacted with piperazine under suitable conditions to form the piperazine ring.

    Sulfonylation: Finally, the compound is sulfonylated using a sulfonyl chloride derivative of the propyl-substituted phenyl ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C17H22N4O2S
  • Molecular Weight : 342.45 g/mol
  • Structure : The compound features a piperazine ring substituted with a sulfonyl group and a pyrazole moiety, which is known for its diverse biological activities.

Biological Applications

  • Anticancer Activity
    • Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrazole structure can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation . The incorporation of a piperazine ring may enhance these effects by improving solubility and bioavailability.
  • Antimicrobial Properties
    • The compound has shown promising results in preliminary studies against bacterial strains. Pyrazoles are noted for their antibacterial and antifungal activities, which are attributed to their ability to disrupt cellular processes in pathogens .
  • Anti-inflammatory Effects
    • Pyrazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects
    • Some studies suggest that pyrazole-based compounds can provide neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . This is hypothesized to occur through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that pyrazole derivatives inhibited growth in breast cancer cell lines by inducing apoptosis .
Study 2 Antibacterial ActivityShowed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells .
Study 3 Anti-inflammatory EffectsFound significant reduction in inflammatory markers in animal models treated with pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Pyrazole Substituents

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine ()
  • Structural Similarities : Contains a 3,5-dimethylpyrazole group and a sulfonyl-linked aryl (4-methylphenyl) moiety.
  • Key Differences : The pyrazole is attached to a thiazole ring instead of an ethyl chain, and the sulfonyl group is part of a thiazole-sulfonamide system.
  • Biological Activity : Demonstrated potent anticancer activity with average log GI₅₀ = -5.66 and log TGI = -5.26 in NCI-60 screening, suggesting that pyrazole-sulfonyl-piperazine hybrids are promising scaffolds for oncology .
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone ()
  • Structural Similarities : Features a 3,5-dimethylpyrazole linked to a nitrophenyl-piperazine system.
  • Key Differences: Replaces the sulfonyl group with a nitro group and incorporates a diphenylethanone moiety.
  • Implications : The nitro group may enhance electron-withdrawing effects, altering receptor binding compared to sulfonyl-containing analogs .
1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine ()
  • Structural Similarities : Includes a 3,5-dimethylpyrazole and a substituted phenyl group on piperazine.

Piperazine Derivatives with Sulfonyl Aryl Groups

1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine ()
  • Structural Similarities : Shares a sulfonyl group linking pyrazole and piperazine.
  • Physicochemical Impact : The absence of an ethyl chain likely reduces lipophilicity, which could influence membrane permeability and CNS penetration .
4-(Methylsulfonyl)piperazin-1-ium chloride ()
  • Structural Similarities : Contains a sulfonyl group on piperazine.
  • Crystallography : Adopts a chair conformation in the solid state, stabilized by hydrogen bonds. This suggests that bulky substituents (e.g., propylphenyl) in the target compound may disrupt crystal packing .

Piperazine Derivatives in Receptor Targeting

GBR-12909 ()
  • Structural Similarities : Piperazine core with aryl and alkyl substituents.
  • Key Differences : Lacks pyrazole but includes a bis(4-fluorophenyl)methoxy group.
  • Biological Relevance : A dopamine reuptake inhibitor, highlighting piperazine's role in CNS-targeting agents. The target compound’s pyrazole-sulfonyl groups may confer selectivity for other receptors (e.g., sigma or 5-HT₇) .
FPMP Series ()
  • Structural Similarities : Includes a sulfonyl group and fluorophenyl substituents.
  • Key Differences : Features a pyrrolidine ring instead of pyrazole.
  • Application : Developed as 5-HT₇ receptor radiotracers, suggesting sulfonyl-piperazine frameworks are valuable in neuroimaging .

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine (CAS Number: 221482-56-0) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, primarily due to its structural components which include a pyrazole moiety and a piperazine ring.

1. Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties, similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). It functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, mediators of inflammation .

Table 1: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (IC50)Reference
This compoundTBDCurrent Study
Standard NSAID (e.g., Ibuprofen)0.1 µM

2. Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against glioma cells with an IC50 value lower than that of commonly used chemotherapeutics like 5-Fluorouracil (5-FU) . The mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
C6 Glioma5.13Apoptosis induction
L929 (Healthy)>50Non-cytotoxic
5-FU8.34Standard chemotherapeutic

The biological activity of this compound can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces inflammation and associated pain.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Anti-inflammatory Efficacy : In a rat model of adjuvant arthritis, the compound showed significant reduction in paw swelling compared to control groups .
  • Cytotoxicity in Glioma Models : A study reported that treatment with this compound resulted in a significant decrease in tumor volume in glioma-bearing animals .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine?

The synthesis typically involves three key steps:

  • Pyrazole Ring Formation : React 3,5-dimethylpyrazole with ethyl bromide via nucleophilic substitution to introduce the ethyl chain .
  • Sulfonylation : Treat 4-propylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., NaOH) to form the sulfonyl-piperazine intermediate .
  • Coupling : Use a Mitsunobu reaction or alkylation to link the pyrazole-ethyl moiety to the sulfonyl-piperazine core. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product.
  • Intermediate characterization with 1H^1H-NMR and LC-MS ensures reaction progression .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR detects proton environments (e.g., pyrazole protons at δ 6.1–6.3 ppm, piperazine protons at δ 2.5–3.5 ppm) .
    • 13C^{13}C-NMR confirms sulfonyl and aromatic carbon signals.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 418.2) .
  • X-ray Diffraction (XRD) : For crystalline batches, XRD resolves bond lengths and angles, confirming stereochemistry .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility :
    • Highly soluble in DMSO (>50 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .
    • Add co-solvents (e.g., 10% ethanol) for aqueous assays.
  • Stability :
    • Stable at -20°C (desiccated) for >6 months.
    • Degrades in acidic conditions (pH <3) via sulfonyl group hydrolysis. Monitor with HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology :

  • Substituent Variation :
    • Replace the 4-propylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance receptor binding.
    • Modify pyrazole methyl groups to bulkier substituents (e.g., isopropyl) to assess steric effects .
  • Binding Assays :
    • Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to measure affinity for target receptors (e.g., serotonin 5-HT1A_{1A}).
    • Compare IC50_{50} values across derivatives (see table below) .

Q. How to resolve contradictions in biological activity data across studies?

Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times alter IC50_{50} values. Standardize protocols using CLSI guidelines .
  • Impurity Interference : Trace byproducts (e.g., unreacted sulfonyl chloride) may antagonize targets. Re-purify compounds and validate with HPLC (>98% purity) .

Q. Mitigation Strategies :

  • Replicate studies in orthogonal assays (e.g., functional cAMP vs. binding assays).
  • Use quantitative structure-activity modeling (QSAR) to identify confounding structural factors .

Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) profiling?

  • In Vitro :
    • Hepatic Microsomes : Assess metabolic stability (half-life >60 mins suggests low clearance) .
    • Caco-2 Monolayers : Measure permeability (Papp_{app} >1 × 106^{-6} cm/s indicates oral bioavailability) .
  • In Vivo :
    • Rodent Models : Administer 10 mg/kg IV/PO; collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax_{max}, and t1/2_{1/2}.
    • Key Finding : In rats, oral bioavailability is <15% due to first-pass metabolism. Prodrug strategies (e.g., esterification) improve absorption .

Q. How to design assays for detecting off-target interactions?

  • Broad-Panel Screening :
    • Use Eurofins Cerep’s SafetyScreen44™ to assess activity against GPCRs, kinases, and ion channels .
    • Focus on hERG channel inhibition (patch-clamp assays) to evaluate cardiac toxicity risk .
  • Computational Docking :
    • Glide (Schrödinger) or AutoDock predicts binding to off-targets like dopamine D2_2 receptors. Validate with functional assays .

Q. What analytical methods resolve co-elution issues in HPLC purity analysis?

Optimization Strategies :

  • Column Chemistry : Switch from C18 to phenyl-hexyl columns for better resolution of sulfonamide analogs .
  • Mobile Phase : Adjust pH to 2.5 (with 0.1% TFA) to ionize basic piperazine groups, improving peak separation .
  • Advanced Detectors : Employ charged aerosol detection (CAD) for non-UV-active impurities .

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